molecular formula C12H12FNO5 B2577110 Ethyl (Z)-2-fluoro-3-(4-methoxy-2-nitrophenyl)prop-2-enoate CAS No. 2445816-10-2

Ethyl (Z)-2-fluoro-3-(4-methoxy-2-nitrophenyl)prop-2-enoate

Cat. No. B2577110
CAS RN: 2445816-10-2
M. Wt: 269.228
InChI Key: FNESYIGKHKKTEL-POHAHGRESA-N
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Description

Ethyl (Z)-2-fluoro-3-(4-methoxy-2-nitrophenyl)prop-2-enoate, also known as EFMP, is a chemical compound that has been gaining interest in the scientific community due to its potential applications in various fields. EFMP is a fluoroalkene derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Molecular Interactions and Crystal Packing

Research on structurally similar compounds to Ethyl (Z)-2-fluoro-3-(4-methoxy-2-nitrophenyl)prop-2-enoate reveals insights into molecular interactions and crystal packing. For instance, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and its methoxy counterpart showcase rare non-hydrogen bonding interactions, such as N⋯π and O⋯π types, forming unique crystal structures. These findings highlight the importance of nontraditional interactions in determining the solid-state architecture of molecular compounds, which could be relevant for the design and synthesis of new materials with specific crystal properties (Zhang et al., 2011).

Synthesis and Transformation of Fluorinated Compounds

The synthesis and transformation of fluorinated compounds are crucial in medicinal chemistry and materials science. A study demonstrates the conversion of (E)- and (Z)-2-fluoroalk-2-enoates into 3-fluorofuran-2(5H)-ones via an efficient Z/E photoisomerisation followed by acid-catalysed cyclisation. This process illustrates the versatility of fluorinated enoates in synthesizing novel fluorinated building blocks, which could be applicable to the derivatives of this compound for the development of new pharmaceuticals or materials (Pomeisl et al., 2007).

Biological Activities of Fluorinated Analogues

The biological activity of fluorinated analogues of retinoic acids, including compounds structurally related to this compound, has been extensively studied. For example, certain fluorinated retinoic acids have shown marked regression of chemically induced skin papillomas in mice, indicating potential therapeutic applications of fluorinated compounds in cancer treatment and prevention (Chan et al., 1982).

Nonlinear Optical (NLO) Properties

In silico studies on derivatives of this compound and similar molecules have investigated their nonlinear optical (NLO) properties. These studies reveal that such compounds are promising candidates for NLO materials, exhibiting significantly larger static and frequency-dependent hyperpolarizabilities than traditional NLO materials. This suggests potential applications in optical computing, telecommunications, and laser technologies (Kiven et al., 2023).

properties

IUPAC Name

ethyl (Z)-2-fluoro-3-(4-methoxy-2-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO5/c1-3-19-12(15)10(13)6-8-4-5-9(18-2)7-11(8)14(16)17/h4-7H,3H2,1-2H3/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNESYIGKHKKTEL-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=C(C=C(C=C1)OC)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(C=C(C=C1)OC)[N+](=O)[O-])/F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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